molecular formula C7H17Br2N B1339809 (3-Bromopropyl)diethylamine hydrobromide CAS No. 69835-35-4

(3-Bromopropyl)diethylamine hydrobromide

Cat. No. B1339809
CAS RN: 69835-35-4
M. Wt: 275.02 g/mol
InChI Key: KAELPAFGRTUXOY-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .

Scientific Research Applications

  • General Information

    • “(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS number 69835-35-4 .
    • It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton .
    • The compound is typically stored at room temperature and appears as a powder .
  • Known Application

    • Field : Organic Chemistry .
    • Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
    • Method of Application : While the exact procedures may vary depending on the specific synthesis, the general approach involves using “(3-Bromopropyl)diethylamine hydrobromide” as a reagent in a chemical reaction to introduce a propylamine group to the molecular skeleton .
    • Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
  • Synthesis of Indenoisoquinoline Based Active Topoisomerase I Inhibitors
    • Field : Medicinal Chemistry .
    • Application Summary : This compound has been used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors, which are potential anticancer agents .
    • Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
    • Results : The outcome of the reaction is the formation of indenoisoquinoline based active topoisomerase I inhibitors .
  • Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane

    • Field : Organic Chemistry .
    • Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
    • Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
    • Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane .
  • Synthesis of Indolocarbazole-Containing Rotaxane

    • Field : Organic Chemistry .
    • Application Summary : This compound has been used in the synthesis of indolocarbazole-containing rotaxane .
    • Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
    • Results : The outcome of the reaction is the formation of indolocarbazole-containing rotaxane .

Safety And Hazards

The compound is considered hazardous and comes with a warning signal word . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-N,N-diethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELPAFGRTUXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505274
Record name 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)diethylamine hydrobromide

CAS RN

69835-35-4
Record name NSC68426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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